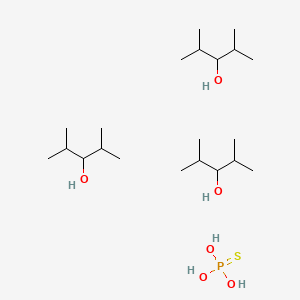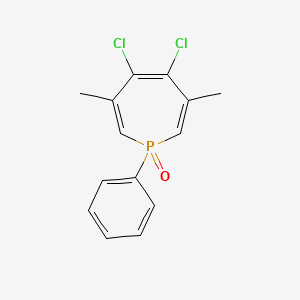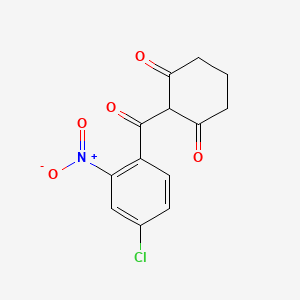
1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- is an organic compound that belongs to the class of cyclohexanediones. This compound is characterized by the presence of a cyclohexane ring with two ketone groups at the 1 and 3 positions, and a 4-chloro-2-nitrobenzoyl group attached to the 2 position. It is a colorless or white solid that is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- typically involves the reaction of 1,3-cyclohexanedione with 4-chloro-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product. The product is typically isolated by filtration and recrystallization to obtain a high-purity compound .
化学反応の分析
Types of Reactions
1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(4-chloro-2-aminobenzoyl)-1,3-cyclohexanedione.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl derivatives.
科学的研究の応用
1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals
作用機序
The mechanism of action of 1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- involves its interaction with specific molecular targets and pathways. One of the key mechanisms is the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the catabolism of tyrosine. By inhibiting HPPD, the compound disrupts the production of essential molecules in plants, leading to their death. This mechanism is particularly relevant in its use as a herbicide .
類似化合物との比較
Similar Compounds
Mesotrione: 2-(4-Mesyl-2-nitrobenzoyl)-1,3-cyclohexanedione.
Sulcotrione: 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.
Tembotrione: 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}cyclohexane-1,3-dione.
Uniqueness
1,3-Cyclohexanedione, 2-(4-chloro-2-nitrobenzoyl)- is unique due to its specific substitution pattern and the presence of both chloro and nitro groups on the benzoyl moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
105693-10-5 |
|---|---|
分子式 |
C13H10ClNO5 |
分子量 |
295.67 g/mol |
IUPAC名 |
2-(4-chloro-2-nitrobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H10ClNO5/c14-7-4-5-8(9(6-7)15(19)20)13(18)12-10(16)2-1-3-11(12)17/h4-6,12H,1-3H2 |
InChIキー |
LSFHRPFXBDQLES-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


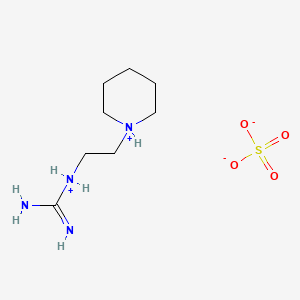
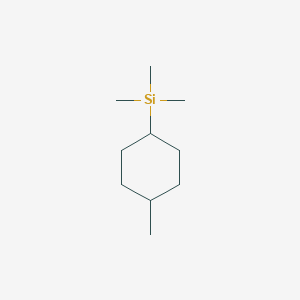
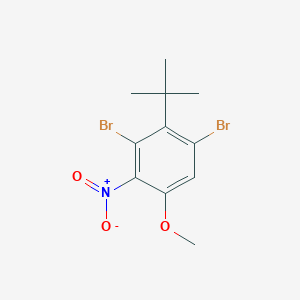
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
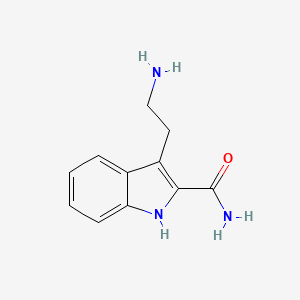
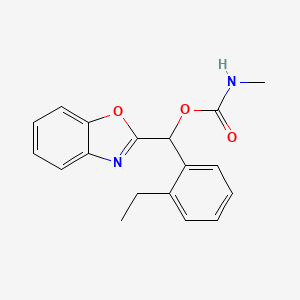
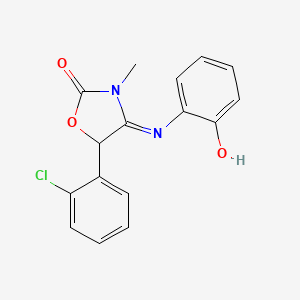
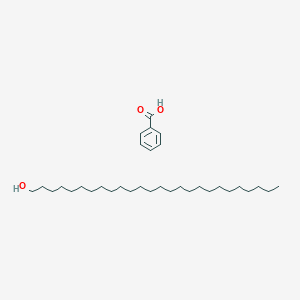
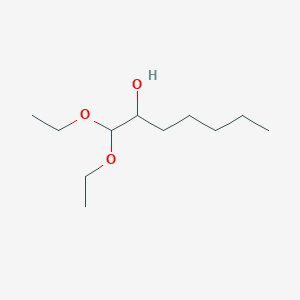
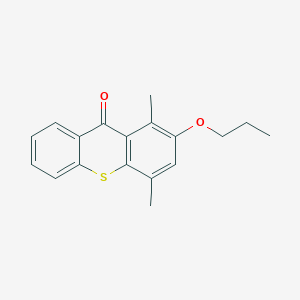
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
